Isocianato de clorosulfonilo

Descripción general

Descripción

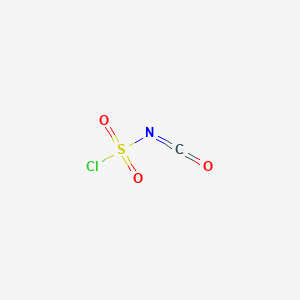

Chlorosulfonyl isocyanate is a highly reactive chemical compound with the formula ClSO₂NCO. It is known for its versatility in organic synthesis and is used as a reagent in various chemical reactions. This compound is characterized by the presence of both a chlorosulfonyl group (SO₂Cl) and an isocyanate group (N=C=O), making it a valuable tool in the field of chemistry .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Synthesis of Sulfamides and Carbamates

CSI is extensively used to synthesize sulfamides and carbamates, which are crucial in medicinal chemistry. The sulfamoyl moiety can be introduced into various organic molecules through reactions with amines, alcohols, and olefins .

Table 1: Key Reactions Using CSI

| Reaction Type | Products | Notes |

|---|---|---|

| Nucleophilic substitution | Sulfamides | Utilizes the chlorosulfonyl group |

| Cycloaddition with olefins | β-Lactams | Important for antibiotic synthesis |

| Hydrolysis | N-Free amines | Produces desired amines from CSI |

2.2 Development of Glycosyltransferase Inhibitors

CSI has been employed in the synthesis and biochemical characterization of novel glycosyltransferase inhibitors. These compounds are vital for developing treatments for various diseases, including cancer .

Case Studies

3.1 Synthesis of β-Lactams

A significant application of CSI is in the synthesis of β-lactams via cycloaddition reactions with unsaturated compounds. This method has been shown to yield high-purity β-lactams, which are essential intermediates in antibiotic production .

3.2 Residual Isocyanates Assessment

In a study assessing residual isocyanates in medical devices, CSI was analyzed for its potential exposure risks. The results indicated that while residual levels were low, the presence of CSI necessitated careful monitoring due to its reactivity and potential health impacts .

Applications in Material Science

CSI also finds applications beyond organic synthesis. It has been explored as a precursor for materials used in lithium-ion batteries, enhancing their performance through the incorporation of sulfamoyl derivatives .

Safety Considerations

Due to its high reactivity and potential toxicity, handling CSI requires stringent safety protocols. It is classified as a hazardous material with specific handling guidelines to mitigate exposure risks .

Mecanismo De Acción

Target of Action

Chlorosulfonyl isocyanate (CSI) is a highly reactive compound used in organic synthesis . It has two electrophilic sites, the carbon of the isocyanate moiety and the sulfur atom bound to a strongly electronegative chlorine atom . These sites are the primary targets for nucleophilic attacks, making CSI a versatile reagent for various chemical reactions .

Mode of Action

CSI’s mode of action is primarily due to its strong electrophilicity . It reacts with compounds having various functional groups . For instance, it reacts with amines to form sulfamoylurea derivatives , with alcohols to yield carbamates , and with carboxylic acids and their acid chlorides to form nitriles . The reaction mechanism involves the nucleophilic attack at the carbon or sulfur atom of CSI .

Biochemical Pathways

CSI is involved in several biochemical pathways. It undergoes a [2+2] cycloaddition with alkenes to form β-lactams . It also reacts with alkynes to produce 1,2,3-oxathiazine-2,2-dioxide-6-chlorides . Another significant pathway is the conversion of primary alcohols to carbamates .

Result of Action

The result of CSI’s action depends on the type of reaction it undergoes. For instance, when it reacts with amines, it forms sulfamoylurea derivatives, which have good antibacterial properties . When CSI reacts with alcohols, it yields carbamates, which have a wide range of applications in organic synthesis, the paint industry, agriculture, and pharmaceuticals .

Action Environment

CSI is a highly reactive and corrosive compound. It fumes in moist air and reacts violently with water . Therefore, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers . It’s also thermally stable up to 300°C , suggesting that it can be used in a variety of environmental conditions.

Análisis Bioquímico

Biochemical Properties

Chlorosulfonyl isocyanate is widely used as a reagent in sulfonylation and carbamoylation reactions . It reacts with hydrocarbon alkenes via a stepwise dipolar pathway to give N-chlorosulfonyl-β-lactams

Molecular Mechanism

Chlorosulfonyl isocyanate has two electrophilic sites, the carbon and the S (VI) center . It has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .

Dosage Effects in Animal Models

Given its toxic and corrosive nature , it’s likely that high doses could have adverse effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorosulfonyl isocyanate is typically prepared by treating cyanogen chloride with sulfur trioxide. The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The product is distilled directly from the reaction mixture .

Industrial Production Methods: In industrial settings, chlorosulfonyl isocyanate is produced on a large scale by reacting hydrogen cyanide with chlorine gas to form cyanogen chloride, which is then treated with sulfur trioxide. This process is carried out in specialized facilities equipped to handle the highly toxic and reactive intermediates .

Análisis De Reacciones Químicas

Types of Reactions: Chlorosulfonyl isocyanate undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: It reacts with alkenes and alkynes to form β-lactams and 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, respectively.

Substitution Reactions: It can convert primary alcohols to carbamates and carboxylic acids to nitriles.

Hydrolysis: The chlorosulfonyl group can be removed by hydrolysis, leaving a secondary amide.

Common Reagents and Conditions:

Major Products:

β-Lactams: Formed through cycloaddition with alkenes.

Carbamates: Produced from primary alcohols.

Nitriles: Resulting from the reaction with carboxylic acids.

Comparación Con Compuestos Similares

Thionyl Chloride (SOCl₂): Used in similar substitution reactions but lacks the isocyanate group.

Phosphoryl Chloride (POCl₃): Another reagent used in organic synthesis with different reactivity patterns.

Cyanogen Bromide (BrCN): Shares some reactivity with cyanogen chloride but is used in different contexts.

Uniqueness: Chlorosulfonyl isocyanate is unique due to its dual electrophilic sites, which provide a broader range of reactivity compared to similar compounds. Its ability to participate in both cycloaddition and substitution reactions makes it a versatile reagent in organic synthesis .

Actividad Biológica

Chlorosulfonyl isocyanate (CSI), with the chemical formula ClSO₂NCO, is a highly reactive compound utilized primarily in organic synthesis. Its biological activity stems from its electrophilic nature, which allows it to participate in various chemical reactions, including the formation of biologically significant molecules like β-lactams. This article delves into the biological activity of CSI, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

CSI possesses two electrophilic sites: the chlorosulfonyl group (SO₂Cl) and the isocyanate group (-N=C=O). This dual reactivity enables CSI to engage in diverse reactions, making it a valuable reagent in synthetic organic chemistry. The compound is particularly known for its ability to react with alkenes and other unsaturated systems, leading to the formation of various nitrogen-containing heterocycles.

Key Reactions of Chlorosulfonyl Isocyanate

- Formation of β-Lactams : CSI reacts with alkenes through a stepwise dipolar pathway to yield N-chlorosulfonyl-β-lactams. These intermediates can be readily reduced to form β-lactams, which are crucial in antibiotic development .

- Cycloaddition Reactions : CSI can undergo cycloaddition reactions with vinyl ethers to produce azetidin-2-ones and related compounds. These products have shown moderate inhibitory activity against various enzymes, including DD-peptidases and β-lactamases .

- Synthesis of Sulfamides : The compound can also facilitate the preparation of N,N-disubstituted sulfamides, which have potential therapeutic applications .

Biological Activity and Mechanisms

The biological activity of CSI is primarily associated with its reactivity towards nucleophiles found in biological systems. The following sections summarize key findings from research studies regarding its biological implications.

Case Studies and Research Findings

- Kinetic Studies : Research indicates that CSI reacts with hydrocarbon alkenes via a stepwise mechanism to form N-chlorosulfonyl-β-lactams. The reaction dynamics change when substituents like fluorine are present, favoring a concerted pathway instead . This insight into reaction mechanisms is critical for designing targeted drugs.

- Antifungal and Antibacterial Activities : Clavams synthesized from CSI have been tested for their antifungal properties against Candida albicans and exhibited moderate antibacterial activity against Escherichia coli. The structure-activity relationship suggests that modifications in the clavam structure can enhance biological efficacy .

- Toxicological Studies : Despite its utility in synthesis, CSI is recognized for its toxicity. It reacts violently with water and can cause severe respiratory distress upon inhalation exposure. Toxicological assessments highlight the need for careful handling and consideration of safety protocols when working with CSI .

Summary of Biological Activities

The following table summarizes the key biological activities associated with chlorosulfonyl isocyanate:

Propiedades

IUPAC Name |

N-(oxomethylidene)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWRGBVPUUDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClSO2NCO, CClNO3S | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061585 | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-71-5 | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chlorosulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlorosulfonyl isocyanate react with epoxides?

A1: Chlorosulfonyl isocyanate reacts with epoxides to yield a mixture of 1,3-dioxolan-2-ones (cyclic carbonates) and oxazolidinones. [, , ] The reaction proceeds through an asynchronous concerted mechanism, where the C-O bond formation with the isocyanate group and the ring opening of the epoxide occur in a single step, but not simultaneously. [, ] This reaction provides a convenient one-pot synthesis of these valuable heterocyclic compounds. [, , ]

Q2: Can you elaborate on the regioselectivity observed in CSI reactions?

A2: The regioselectivity of chlorosulfonyl isocyanate additions can vary depending on the substrate. For instance, additions to benzonorbornadienes afford both syn and anti β-lactam isomers, suggesting a mechanism involving a benzonorbornadiene-CSI π-complex rather than a direct carbenium ion formation. [] Conversely, reactions with N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes display regiospecificity, yielding novel 2,4-diaza-3-oxo-bicyclo[4.2.0]oct-7-enes. []

Q3: How does CSI react with allylic silanes?

A3: Chlorosulfonyl isocyanate reacts with allylic silanes in a [3+2] annulation reaction to provide β-silyl-γ-lactams. [] This reaction has been successfully employed in the synthesis of natural products, including a formal synthesis of (+/-)-peduncularine. [] This method offers a valuable alternative to traditional [2+2] cycloadditions for constructing γ-lactams. []

Q4: What is the molecular formula and molecular weight of chlorosulfonyl isocyanate?

A4: The molecular formula for chlorosulfonyl isocyanate is ClSO2NCO, and its molecular weight is 141.53 g/mol.

Q5: How is chlorosulfonyl isocyanate used in material science?

A6: Chlorosulfonyl isocyanate can be used to modify polymers, such as polystyrene-polyisoprene-polystyrene (SIS) block copolymers, for the preparation of cation-exchange membranes. [] The reaction occurs at the olefinic double bonds of polyisoprene, introducing sulfonate and carbamoyl groups, which impart ion-exchange properties to the membrane. [] These membranes have potential applications in water purification and desalination processes like hyperfiltration. []

Q6: Have computational methods been employed to study CSI reactivity?

A8: Yes, density functional theory (DFT) calculations have been crucial in elucidating the mechanism of chlorosulfonyl isocyanate reactions. Specifically, DFT studies at the M06-2X/6-31+G(d,p) level of theory supported the asynchronous concerted pathway for the reaction of CSI with epoxides. [, ] These calculations provided insights into the transition state structures and energy barriers involved, enhancing our understanding of these reactions.

Q7: Are there any established structure-activity relationships for chlorosulfonyl isocyanate derivatives?

A9: Research shows that modifying chlorosulfonyl isocyanate can lead to compounds with diverse biological activities. For example, (aminosulfonyl)ureas synthesized from CSI demonstrate potent in vitro inhibition of acyl-CoA:cholesterol O-acyltransferase, a key enzyme in cholesterol biosynthesis. [] This finding highlights the potential of CSI-derived compounds as leads for developing novel therapeutic agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.